2'-Amino-2'-deoxycytidine-5'-triphosphate
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Overview
Description
2’-Amino-2’-deoxycytidine-5’-triphosphate is a nucleoside analogue that mimics the natural substrate for the enzyme 2’-deoxycytidine-5’-triphosphate. This compound is known for its role as an inhibitor of viral RNA polymerase, making it a significant molecule in the field of antiviral research .
Preparation Methods
The synthesis of 2’-Amino-2’-deoxycytidine-5’-triphosphate involves several steps. The process typically includes protecting a specific group, converting a different group, reacting with a specific chemical, deprotecting another group, converting another group, and treating with a specific chemical
Chemical Reactions Analysis
2’-Amino-2’-deoxycytidine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 2’ position can participate in substitution reactions.
Hydrolysis: The triphosphate group contains high-energy phosphoanhydride bonds, which can be hydrolyzed to release energy.
Binding Reactions: It binds to the active site of viral RNA polymerases, leading to rearrangement of the polymerase active site.
Common reagents and conditions used in these reactions include specific protecting groups, deprotecting agents, and various organic solvents. Major products formed from these reactions include derivatives of the original compound with modified functional groups.
Scientific Research Applications
2’-Amino-2’-deoxycytidine-5’-triphosphate has several scientific research applications:
Antiviral Research: It is used as an inhibitor of viral RNA polymerase, blocking the ability of the enzyme to synthesize RNA.
Molecular Biology: It is used in polymerase chain reaction (PCR) and DNA sequencing as a component in the reaction mix.
Biochemistry: It is studied for its role in inhibiting the replication of viruses such as norovirus and HIV in cell culture.
Mechanism of Action
The mechanism of action of 2’-Amino-2’-deoxycytidine-5’-triphosphate involves binding to the active site of viral RNA polymerases. The alteration of the substrate-binding site required to accommodate the 2’-amino group leads to a rearrangement of the polymerase active site and a disruption of the coordination shells of the active-site metal ions . This binding prevents the enzyme from synthesizing RNA, thereby inhibiting viral replication.
Comparison with Similar Compounds
2’-Amino-2’-deoxycytidine-5’-triphosphate is similar to other nucleoside analogues such as 2’-Amino-2’-deoxyadenosine-5’-triphosphate and 2’-Deoxycytidine-5’-triphosphate . its unique amino group at the 2’ position distinguishes it from these compounds, providing a novel mechanism of inhibition that can be exploited for the design of inhibitors targeting viral RNA polymerases .
Similar Compounds
- 2’-Amino-2’-deoxyadenosine-5’-triphosphate
- 2’-Deoxycytidine-5’-triphosphate
Properties
Molecular Formula |
C9H17N4O13P3 |
---|---|
Molecular Weight |
482.17 g/mol |
IUPAC Name |
[[4-amino-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H17N4O13P3/c10-5-1-2-13(9(15)12-5)8-6(11)7(14)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3,11H2,(H,19,20)(H,21,22)(H2,10,12,15)(H2,16,17,18) |
InChI Key |
WNVZQYHBHSLUHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |
Origin of Product |
United States |
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